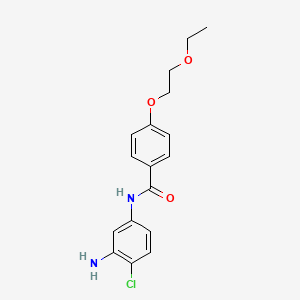

N-(3-Amino-4-chlorophenyl)-4-(2-ethoxyethoxy)-benzamide

CAS No.: 1020054-56-1

Cat. No.: VC2619281

Molecular Formula: C17H19ClN2O3

Molecular Weight: 334.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1020054-56-1 |

|---|---|

| Molecular Formula | C17H19ClN2O3 |

| Molecular Weight | 334.8 g/mol |

| IUPAC Name | N-(3-amino-4-chlorophenyl)-4-(2-ethoxyethoxy)benzamide |

| Standard InChI | InChI=1S/C17H19ClN2O3/c1-2-22-9-10-23-14-6-3-12(4-7-14)17(21)20-13-5-8-15(18)16(19)11-13/h3-8,11H,2,9-10,19H2,1H3,(H,20,21) |

| Standard InChI Key | DPTPSBZZXUPEHL-UHFFFAOYSA-N |

| SMILES | CCOCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)N |

| Canonical SMILES | CCOCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)N |

Introduction

N-(3-Amino-4-chlorophenyl)-4-(2-ethoxyethoxy)-benzamide is a synthetic organic compound belonging to the benzamide class. It features a complex structure with an amino group and a chlorinated aromatic ring, combined with an ethoxyethoxy side chain. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and chemical properties.

Solubility

While specific solubility data is not available, compounds with similar structures are generally soluble in organic solvents such as ethanol or dimethyl sulfoxide due to their ethoxy groups.

Synthesis and Preparation

The synthesis of N-(3-Amino-4-chlorophenyl)-4-(2-ethoxyethoxy)-benzamide typically involves several steps, starting with commercially available materials like 3-amino-4-chlorobenzene and 4-(2-ethoxyethoxy)benzoic acid. A coupling reaction using a reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine is common. The crude product is then purified using techniques such as recrystallization or column chromatography.

Biological Activity and Applications

While detailed biological activity data for N-(3-Amino-4-chlorophenyl)-4-(2-ethoxyethoxy)-benzamide is limited, benzamide derivatives are known for their diverse biological activities, including potential anticancer properties. The compound's mechanism of action would depend on its specific application and would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

| Compound Name | CAS Number | Molecular Weight | Ethoxy Group Position |

|---|---|---|---|

| N-(3-Amino-4-chlorophenyl)-4-(2-ethoxyethoxy)-benzamide | 1020054-56-1 | 334.8 | 4-position |

| N-(3-Amino-4-chlorophenyl)-3-(2-ethoxyethoxy)-benzamide | 1020054-65-2 | 334.8 | 3-position |

| N-(3-Amino-4-chlorophenyl)-2-ethoxybenzamide | 953723-32-5 | 290.74 | 2-position |

Research Findings and Future Directions

Research on benzamide derivatives highlights their potential in medicinal chemistry, particularly in cancer therapy and as enzyme inhibitors . Future studies on N-(3-Amino-4-chlorophenyl)-4-(2-ethoxyethoxy)-benzamide should focus on elucidating its biological activity and exploring its therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume